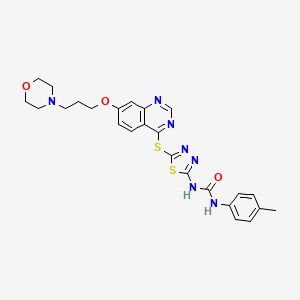

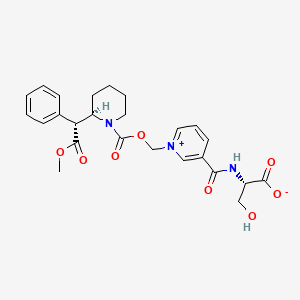

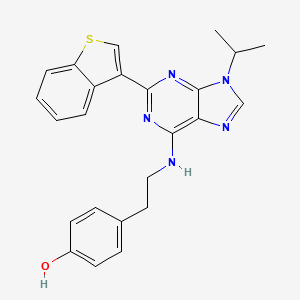

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Vue d'ensemble

Description

SKLB4771, also known as FLT3-IN-1, is a potent and selective FLT3 inhibitor potentially for the treatment of cutaneous inflammation and psoriasis-like symptoms of disease. Mechanistic studies indicated that SKLB4771 treatment significantly decreased the number and activation of pDCs and mDCs in vitro and in vivo, and subsequent T-cell cascade reactions mediated by Th1/Th17 pathways.

Applications De Recherche Scientifique

1. Treatment of Acute Myeloid Leukemia (AML) FLT3 mutations are one of the most common genetic alterations in AML and are identified in approximately one-third of newly diagnosed patients . Aberrant FLT3 receptor signaling has important implications for the biology and clinical management of AML . FLT3 inhibitors, such as SKLB4771, have been developed for therapeutic use to treat AML .

Regulation of Hematopoiesis

The cytokine Fms-like tyrosine kinase 3 ligand (FL) is an important regulator of hematopoiesis . Its receptor, Flt3, is expressed on myeloid, lymphoid, and dendritic cell progenitors and is considered an important growth and differentiation factor for several hematopoietic lineages .

Treatment of Psoriasis

SKLB4771 has been used to treat cutaneous inflammation and psoriasis-like symptoms of disease in mice and almost completely cured the psoriasis-like disease without obvious toxicity . The treatment significantly decreased the number and activation of pDCs and mDCs in vitro and in vivo, and subsequent T-cell cascade reactions mediated by Th1/Th17 pathways .

Inhibition of Dendritic Cells (DCs)

Targeted inhibition of FLT3, and hence direct interference with DCs, may be a novel therapeutic approach for the treatment of psoriasis . FLT3+ CD11c+ dendritic cells (DCs) accumulate in human psoriatic lesions and in the skin of experimental preclinical K14-VEGF transgenic homozygous mice .

5. Study of Gene Function and Protein Expression FLT3 inhibitors like SKLB4771 enable researchers to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells . This is crucial for studying gene function, protein expression, and other cellular processes .

Gene Knockout Studies

Midiprep kits are utilized for generating knockout constructs, which are essential for targeted gene disruption experiments . Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .

Mécanisme D'action

Target of Action

FLT3-IN-1, also known as SKLB4771 or SKLB477 or 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, primarily targets the Fms-like tyrosine kinase 3 (FLT3) receptor . FLT3 is a receptor tyrosine kinase that is commonly overexpressed or mutated in acute myeloid leukemia (AML) . FLT3 plays a crucial role in the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .

Mode of Action

FLT3-IN-1 interacts with its target, the FLT3 receptor, by binding to the active site of the receptor and stabilizing the inactive conformation . This inhibits the downstream signaling molecules, including ERK and STAT5 , thereby suppressing the constitutive activation of the FLT3 receptor that is commonly observed in AML .

Biochemical Pathways

The FLT3 receptor, upon activation, triggers multiple downstream signaling cascades, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways . These pathways are involved in promoting cellular proliferation, inhibiting apoptosis, and inhibiting differentiation . By inhibiting the FLT3 receptor, FLT3-IN-1 disrupts these signaling pathways, leading to suppression of these cellular processes .

Pharmacokinetics

Flt3 inhibitors generally exhibit dose-proportional pharmacokinetics . The time to maximum plasma concentration (Tmax) for these inhibitors can range from 0.7-12 hours, while the elimination half-life (T1/2) can vary significantly, from 6.8 to 151.8 hours . These properties can influence the bioavailability of the drug and its duration of action.

Result of Action

The inhibition of FLT3 by FLT3-IN-1 results in the suppression of cellular processes such as proliferation, apoptosis inhibition, and differentiation inhibition . This can lead to the reduction of the leukemic cell population, promoting the differentiation of these cells .

Action Environment

The efficacy of FLT3-IN-1, like other FLT3 inhibitors, can be influenced by various environmental factors. For instance, the presence of FLT3 ligand and fibroblast growth factor 2 (FGF2) in the bone marrow microenvironment can confer resistance to FLT3 inhibitors . Additionally, the drug’s effectiveness may be further improved through combination therapies .

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXFSTAQMOENSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

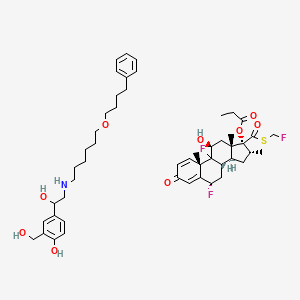

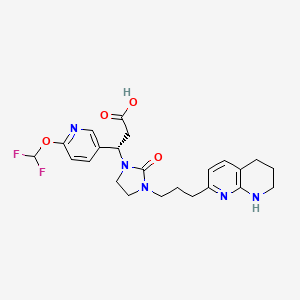

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)

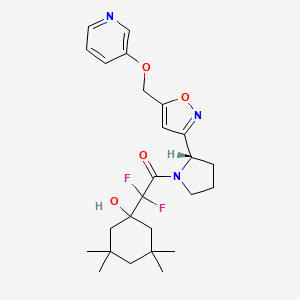

![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)

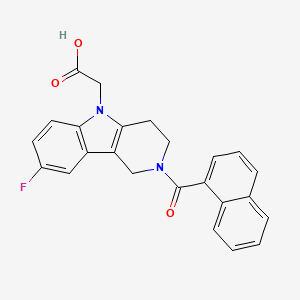

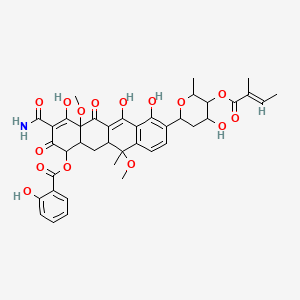

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B610810.png)